

managing Miransertib drug-related adverse events

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Compound Focus: Miransertib

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Miransertib Safety Profile & Management Guide

The table below summarizes the frequency and management strategies for adverse events (AEs) associated with **Miransertib**, based on the phase 1/2 MOSAIC study [1] [2].

Adverse Event	Frequency (n=49)	Grade 3/4 Events	Management Recommendations
Decreased Neutrophil Count	12.2% (6 pts)	Not specified	Monitor complete blood count regularly. Consider dose interruption for significant decreases.
Increased Blood Insulin	10.2% (5 pts)	Not specified	Monitor blood glucose and insulin levels. Manage with dietary consultation or medical therapy as needed.
Stomatitis	10.2% (5 pts)	Not specified	Provide supportive care with oral hygiene regimens and medicated mouthwashes.
Deep Vein Thrombosis	Not specified	2.0% (1 pt)	This single event required medical intervention. Monitor for signs of thrombosis in high-risk patients.

In the MOSAIC study, no drug-related AEs led to permanent discontinuation of the treatment or death, indicating that the AEs were generally manageable with appropriate monitoring and supportive care [1] [2]. The dosing regimen used was **15 mg/m² orally daily for the first three 28-day cycles**, with escalation to **25 mg/m² daily** if no clinically significant toxicities were observed [1].

Key Experimental Protocol for Reference

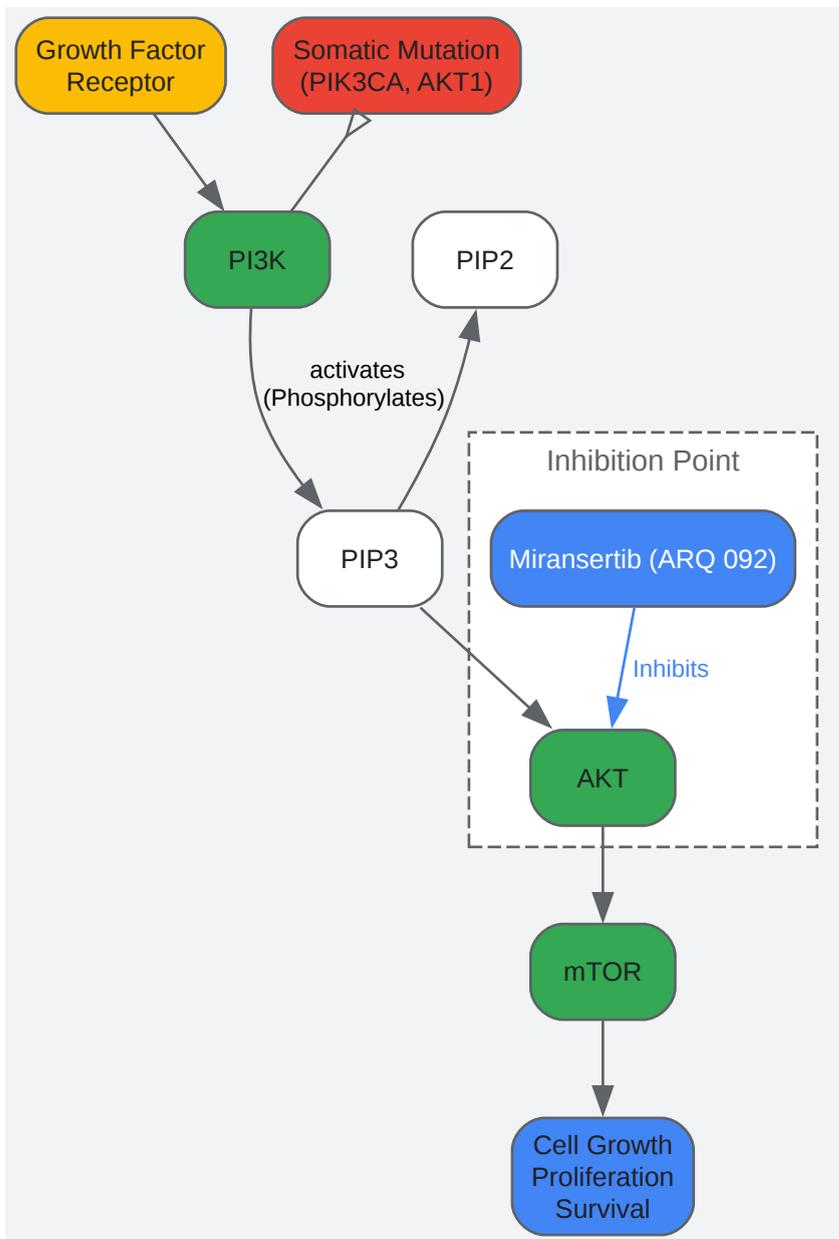
The design of the MOSAIC study provides a robust methodological template for your own research involving **Miransertib** [1].

- **Study Design:** Multicenter, open-label, phase 1/2 clinical trial.
- **Patient Population:** Participants aged ≥ 2 years with a confirmed diagnosis of PROS (with *PIK3CA* mutation) or Proteus syndrome (with *AKT1* mutation). Patients were required to have a body surface area (BSA) ≥ 0.33 m², measurable disease, and a prognosis of significant morbidity [1].
- **Treatment Protocol:** **Miransertib** was administered orally with a starting dose of 15 mg/m² daily. After 3 cycles, the dose was escalated to 25 mg/m² daily in the absence of clinically significant drug-related toxicities. Dose reductions were permitted to manage toxicity, but re-escalation was not allowed. Treatment continued for up to 48 cycles [1].
- **Safety Assessments:** AE monitoring and laboratory tests (including hematology and metabolic panels) were performed throughout the study [1].

Mechanism of Action & Signaling Pathway

Miransertib is a potent, selective, and orally bioavailable **allosteric pan-AKT inhibitor**. It inhibits AKT1, AKT2, and AKT3 with IC₅₀ values of 2.7 nM, 14 nM, and 8.1 nM, respectively [3] [4]. By inhibiting AKT, it blocks the overactive **PI3K/AKT/mTOR signaling pathway**, which is driven by mutations in genes like *PIK3CA* and *AKT1* in conditions such as PROS and Proteus syndrome [1] [4].

The diagram below illustrates this signaling pathway and the drug's site of action.



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Frequently Asked Questions for Researchers

What is the most critical hematological parameter to monitor during Miransertib administration? The most common hematological adverse event was **decreased neutrophil count**, occurring in 12.2% of patients. It is crucial to schedule regular complete blood count (CBC) monitoring throughout the treatment cycles to manage this potential effect [1] [2].

Are there specific metabolic concerns with this drug? Yes. **Increased blood insulin** was observed in 10.2% of participants. Researchers should implement a protocol for monitoring fasting blood glucose and insulin levels, especially after dose escalations [1] [2].

How severe are the AEs typically, and what was the worst-case event reported? The majority of AEs were low-grade. However, one patient (2.0%) experienced a **Grade 3 deep vein thrombosis (DVT)** that was considered drug-related. This highlights the need for vigilance regarding thrombotic events, particularly in patients with other risk factors [1] [2].

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References

1. Safety findings from the phase 1/2 MOSAIC study of ... [pmc.ncbi.nlm.nih.gov]
2. Safety findings from the phase 1/2 MOSAIC study of ... [pubmed.ncbi.nlm.nih.gov]
3. Miransertib (ARQ-092) | Akt inhibitor | Mechanism [selleckchem.com]
4. Therapy Detail - CKB CORE - Genomenon [ckb.genomenon.com]

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